

Crystal Structure of 4-Pyrrolidinopyridine: A Technical Guide

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Compound of Interest

Compound Name: 4-Pyrrolidinopyridine

Cat. No.: B150190

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Disclaimer: The experimentally determined crystal structure of **4-pyrrolidinopyridine** is not publicly available in the Cambridge Structural Database (CSD). This guide utilizes the crystallographic data of a closely related derivative, 1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide, as a representative example to illustrate the principles and methodologies of single-crystal X-ray diffraction analysis. This data is sourced from the supplementary information of the publication "Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies" by Rusew et al.

This technical guide provides a comprehensive overview of the crystal structure analysis of a **4-pyrrolidinopyridine** derivative, intended for researchers, scientists, and professionals in drug development. The document outlines the experimental protocols for structure determination and presents the key crystallographic data in a structured format.

Introduction

4-Pyrrolidinopyridine is a versatile heterocyclic compound widely employed in organic synthesis as a nucleophilic catalyst. Its molecular structure, featuring a pyridine ring substituted with a pyrrolidine group at the 4-position, is fundamental to its chemical reactivity and potential applications in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of atoms in the solid state through crystal structure analysis provides invaluable insights into its intermolecular interactions, packing efficiency, and physical properties. This guide details the process of elucidating such a structure using single-crystal X-ray diffraction.

Data Presentation

The crystallographic data for the representative derivative, 1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide, are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical formula	C ₁₈ H ₂₁ BrN ₂ O ₂
Formula weight	377.28
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	a = 11.334(3) Å, α = 90°
	b = 10.112(2) Å, β = 98.98(3)°
	c = 15.678(4) Å, γ = 90°
Volume	1774.1(7) Å ³
Z	4
Density (calculated)	1.412 Mg/m ³
Absorption coefficient	2.441 mm ⁻¹
F(000)	784
Crystal size	0.20 x 0.15 x 0.10 mm
Theta range for data collection	2.59 to 25.00°
Index ranges	-13 ≤ h ≤ 13, -11 ≤ k ≤ 12, -18 ≤ l ≤ 18
Reflections collected	11627
Independent reflections	3119 [R(int) = 0.0461]
Completeness to theta = 25.00°	99.8 %
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	3119 / 0 / 218
Goodness-of-fit on F ²	1.043

Final R indices [$I > 2\sigma(I)$]	R1 = 0.0423, wR2 = 0.0988
R indices (all data)	R1 = 0.0633, wR2 = 0.1105
Largest diff. peak and hole	0.435 and -0.457 e. \AA^{-3}

Table 2: Selected Bond Lengths (\AA)

Atom 1	Atom 2	Length (\AA)
N(1)	C(4)	1.345(4)
N(1)	C(8)	1.468(4)
N(2)	C(1)	1.342(5)
N(2)	C(5)	1.348(5)
C(1)	C(2)	1.375(6)
C(2)	C(3)	1.385(6)
C(3)	C(4)	1.401(5)
C(4)	C(5)	1.402(5)

Table 3: Selected Bond Angles ($^{\circ}$)

Atom 1	Atom 2	Atom 3	Angle (°)
C(4)	N(1)	C(8)	124.8(3)
C(1)	N(2)	C(5)	118.2(3)
N(2)	C(1)	C(2)	121.8(4)
C(1)	C(2)	C(3)	119.8(4)
C(2)	C(3)	C(4)	120.4(4)
N(1)	C(4)	C(3)	120.3(3)
N(1)	C(4)	C(5)	120.9(3)
C(3)	C(4)	C(5)	118.8(3)
N(2)	C(5)	C(4)	121.0(4)

Experimental Protocols

The determination of the crystal structure of the **4-pyrrolidinopyridine** derivative involves several key steps, from crystal growth to data analysis. A generalized protocol is detailed below.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

- **Dissolution:** Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile) with gentle heating to achieve saturation.
- **Filtration:** Filter the hot solution to remove any particulate impurities.
- **Crystallization:** Allow the solution to cool slowly to room temperature. The vessel is then loosely covered to permit slow evaporation of the solvent over several days to weeks.
- **Crystal Selection:** Once crystals of sufficient size and quality have formed, a suitable single crystal is carefully selected under a microscope.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

- **Mounting:** The selected crystal is mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.
- **Instrumentation:** Data are collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation) and a detector (e.g., a CCD or CMOS detector).
- **Unit Cell Determination:** A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
- **Data Collection Strategy:** A complete dataset is collected by rotating the crystal through a series of angles, ensuring that a large number of unique reflections are measured.

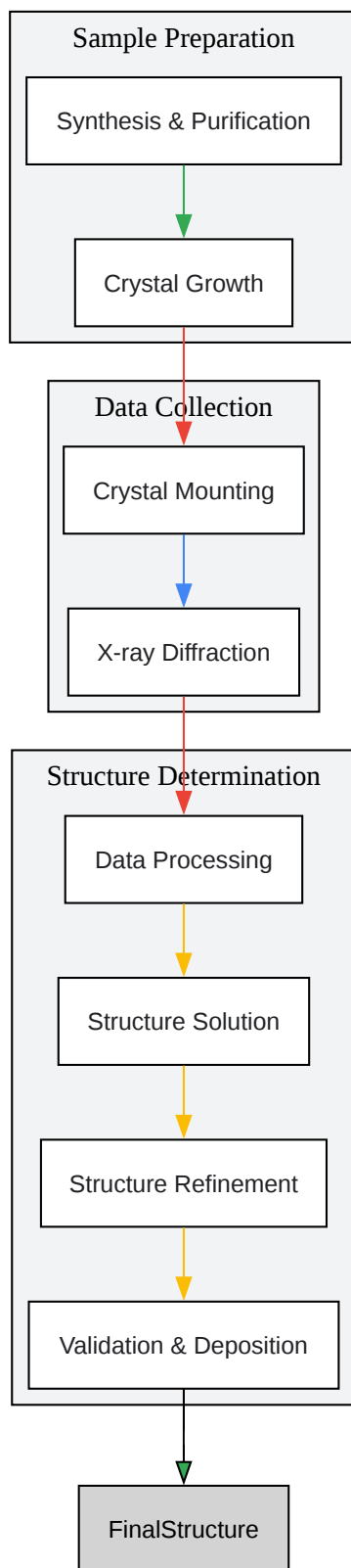
Structure Solution and Refinement

The collected diffraction data is processed to yield the final crystal structure.

- **Data Reduction:** The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
- **Structure Solution:** The initial atomic positions are determined using direct methods or Patterson methods.
- **Structure Refinement:** The atomic model is refined against the experimental data using full-matrix least-squares methods. This iterative process refines the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
- **Validation:** The final refined structure is validated using crystallographic software to check for geometric consistency and other quality indicators.

Mandatory Visualization

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.



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Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.

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